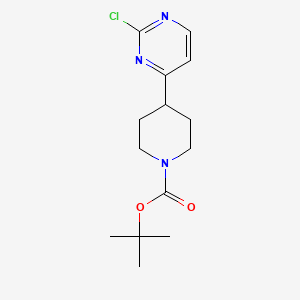

tert-Butyl 4-(2-chloropyrimidin-4-yl)piperidine-1-carboxylate

Descripción general

Descripción

Tert-Butyl 4-(2-chloropyrimidin-4-yl)piperidine-1-carboxylate: is a chemical compound with the molecular formula C₁₄H₂₀ClN₃O₂. It is a derivative of piperidine and contains a chloropyrimidinyl group, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The compound can be synthesized through several synthetic routes, including:

Nucleophilic Substitution Reaction: : Starting from 4-piperidone, the compound can be synthesized by reacting it with 2-chloropyrimidin-4-yl chloride in the presence of a base such as triethylamine.

Reductive Amination: : This involves the reaction of 2-chloropyrimidin-4-yl aldehyde with tert-butyl piperidine-1-carboxylate in the presence of a reducing agent like sodium cyanoborohydride.

Industrial Production Methods

In an industrial setting, the compound is typically produced using large-scale reactors with controlled temperature and pressure conditions to ensure high yield and purity. The choice of solvent, catalyst, and reaction time are optimized to achieve the desired product.

Análisis De Reacciones Químicas

Types of Reactions

The compound undergoes various types of reactions, including:

Oxidation: : Oxidation reactions can be performed using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: : Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: : Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: : Potassium permanganate (KMnO₄), chromium trioxide (CrO₃), and acetic acid (CH₃COOH).

Reduction: : Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄), and methanol (CH₃OH).

Substitution: : Triethylamine (Et₃N), sodium hydroxide (NaOH), and dimethylformamide (DMF).

Major Products Formed

Oxidation: : Carboxylic acids, ketones, or alcohols depending on the specific conditions.

Reduction: : Alcohols or amines.

Substitution: : Various substituted piperidines or pyrimidines.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Pharmacological Potential:

tert-Butyl 4-(2-chloropyrimidin-4-yl)piperidine-1-carboxylate has been investigated for its potential as a pharmaceutical intermediate. Its structure suggests it may interact with biological targets, particularly in the development of drugs for treating various diseases. Research indicates that derivatives of this compound could exhibit activity against certain types of cancer and infectious diseases due to their ability to inhibit specific enzymes or receptors involved in disease progression.

Case Studies:

In a study examining the synthesis and biological evaluation of pyrimidine derivatives, this compound was identified as a key intermediate in the preparation of compounds with enhanced anti-cancer activity. The study demonstrated that modifications to the piperidine ring could significantly improve the efficacy and selectivity of these compounds against cancer cell lines .

Synthetic Organic Chemistry

Synthesis Pathways:

The compound can be synthesized through various methods involving the reaction of piperidine derivatives with chloropyrimidine under controlled conditions. For example, a common synthetic route involves heating tert-butyl 1-piperazinecarboxylate with 2,4-dichloropyrimidine in the presence of sodium bicarbonate in ethanol at elevated temperatures .

| Step | Reactants | Conditions | Yield |

|---|---|---|---|

| 1 | tert-butyl 1-piperazinecarboxylate + 2,4-dichloropyrimidine | Ethanol, reflux at 100°C for 1 hour | High yield |

This method highlights the versatility of this compound as a building block for synthesizing more complex molecules.

Agrochemical Applications

Recent studies have explored the use of this compound in agrochemical formulations. Its chloropyrimidine moiety may confer properties that enhance pest resistance or herbicidal activity. The compound's potential in developing new agrochemicals can be attributed to its ability to disrupt biological processes in pests or plants .

Research and Development

Analytical Techniques:

The characterization and analysis of this compound are typically conducted using techniques such as NMR spectroscopy, mass spectrometry, and high-performance liquid chromatography (HPLC). These methods allow researchers to confirm the purity and structural integrity of synthesized compounds.

Mecanismo De Acción

The compound exerts its effects through specific molecular targets and pathways, which may include:

Enzyme Inhibition: : It may act as an inhibitor for certain enzymes, affecting metabolic pathways.

Receptor Binding: : It can bind to specific receptors, influencing signal transduction processes.

Comparación Con Compuestos Similares

Tert-Butyl 4-(2-chloropyrimidin-4-yl)piperidine-1-carboxylate: is unique due to its specific structural features and reactivity. Similar compounds include:

Tert-Butyl 4-(2-chloropyrimidin-4-yl)piperazine-1-carboxylate

Tert-Butyl (2-chloropyrimidin-4-yl)carbamate

Tert-Butyl 4-[ (2-chloropyrimidin-5-yl)oxy]butanoate

These compounds share the tert-butyl and chloropyrimidinyl groups but differ in their core structures, leading to different reactivity and applications.

Actividad Biológica

Chemical Identity and Properties

- IUPAC Name : tert-Butyl 4-(2-chloropyrimidin-4-yl)piperidine-1-carboxylate

- CAS Number : 221050-88-0

- Molecular Formula : C14H20ClN3O2

- Molecular Weight : 297.78 g/mol

- Purity : Typically around 97% in commercial preparations

This compound belongs to a class of piperidine derivatives, which are of significant interest due to their diverse biological activities, including potential applications in medicinal chemistry.

Pharmacological Profile

The biological activity of this compound has been explored primarily in the context of its potential as a therapeutic agent. Research indicates that compounds in this class may exhibit various pharmacological effects, such as:

- Antitumor Activity : Some studies suggest that related piperidine derivatives can inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest.

- Antimicrobial Properties : There is evidence that certain piperidine derivatives possess antimicrobial activity, making them candidates for further development as antibiotics.

The exact mechanism by which this compound exerts its biological effects remains to be fully elucidated. However, it is hypothesized that the chloropyrimidine moiety plays a critical role in receptor binding and subsequent biological activity.

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of related compounds. For instance:

- Synthesis and Characterization :

- Biological Evaluation :

- Structure-Activity Relationship (SAR) :

Data Table: Biological Activity Summary

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antitumor | Inhibition of cell proliferation | |

| Antimicrobial | Effective against specific bacterial strains | |

| Cytotoxicity | Induction of apoptosis in cancer cells |

Safety Profile

While investigating its biological properties, safety considerations are paramount. The compound is classified under various hazard categories:

- Acute Toxicity : Harmful if swallowed or inhaled; causes skin irritation.

- Precautionary Statements : Avoid contact with skin and eyes; use personal protective equipment when handling.

Propiedades

IUPAC Name |

tert-butyl 4-(2-chloropyrimidin-4-yl)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20ClN3O2/c1-14(2,3)20-13(19)18-8-5-10(6-9-18)11-4-7-16-12(15)17-11/h4,7,10H,5-6,8-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLZAPBRELYGZIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)C2=NC(=NC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30676676 | |

| Record name | tert-Butyl 4-(2-chloropyrimidin-4-yl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30676676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.78 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1001754-82-0 | |

| Record name | 1,1-Dimethylethyl 4-(2-chloro-4-pyrimidinyl)-1-piperidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1001754-82-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl 4-(2-chloropyrimidin-4-yl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30676676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.